Perfluorodecane
Overview
Description
Perfluorodecane is a perfluorinated compound with the chemical formula C10F22. It is a member of the perfluoroalkane family, where all hydrogen atoms in the decane molecule are replaced by fluorine atoms. This substitution results in a compound with unique properties, such as high thermal and chemical stability, low surface tension, and hydrophobicity. These characteristics make this compound valuable in various industrial and scientific applications.
Mechanism of Action
Target of Action
Perfluorodecane, a member of the group of polyfluoroalkyl substances (PFAS), interacts with various biological targets. It has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14 in mouse liver . In addition, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .
Mode of Action
This compound’s interaction with its targets leads to various changes in the organism. For instance, its interaction with the cytochrome P450 enzymes can lead to alterations in drug metabolism and synthesis of cholesterol, steroids and other lipids . The activation of PPARα by this compound can influence the regulation of lipid metabolism, leading to changes in energy homeostasis .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to induce transcriptional changes in cholesterol biosynthesis and lipid metabolism pathways . These changes can have downstream effects on energy homeostasis and other biological processes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for understanding its bioavailability. Detailed information on the adme properties of this compound is currently limited
Result of Action
The molecular and cellular effects of this compound’s action are diverse. For instance, it has been shown to influence the contents and activity of biomolecules such as GSH, MDA, SOD, CAT, and GPx . These changes can have various effects on cellular functions and overall organism health.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, contamination profiles, distribution, and possible sources of this compound in the environment can affect its bioavailability and toxicity . Furthermore, the presence of this compound in the environment can lead to its accumulation in organisms, potentially leading to toxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorodecane can be synthesized through the direct fluorination of decane using elemental fluorine. This process typically involves the use of cobalt(III) fluoride as a fluorinating agent. The reaction is highly exothermic and requires careful control of temperature and pressure to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, this compound is produced using electrochemical fluorination (ECF) or the Fowler process. The ECF method involves the electrolysis of decane in a solution of hydrogen fluoride, resulting in the replacement of hydrogen atoms with fluorine atoms. The Fowler process, on the other hand, uses cobalt(III) fluoride to achieve the same result. Both methods yield high-purity this compound suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions: Perfluorodecane is chemically inert under most conditions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents, such as potassium permanganate or ozone, to form perfluorinated carboxylic acids.
Reduction: Reduction of this compound is challenging due to the stability of the carbon-fluorine bonds. under extreme conditions, it can be reduced to form partially fluorinated alkanes.
Substitution: Nucleophilic substitution reactions are rare but can occur in the presence of strong nucleophiles, leading to the formation of partially fluorinated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: High temperatures and pressures, along with strong reducing agents.
Substitution: Strong nucleophiles such as alkoxides or amines.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated alkanes.
Substitution: Partially fluorinated compounds with various functional groups.
Scientific Research Applications
Perfluorodecane has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a solvent for highly reactive species and in the synthesis of other perfluorinated compounds.
Biology: Employed in studies involving gas exchange and oxygen transport due to its ability to dissolve large amounts of gases.
Medicine: Investigated for use in artificial blood substitutes and liquid ventilation systems.
Industry: Utilized as a heat transfer fluid, lubricant, and in the production of fluoropolymer coatings.
Comparison with Similar Compounds
Perfluorodecane is unique among perfluorinated compounds due to its specific chain length and properties. Similar compounds include:
Perfluorooctane (C8F18): Shorter chain length, used in similar applications but with different physical properties.
Perfluorododecane (C12F26): Longer chain length, with higher boiling point and viscosity.
Perfluorodecalin (C10F18): Structurally different, used in medical applications for its gas-dissolving properties.
This compound stands out due to its balance of chain length, stability, and versatility in various applications.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-docosafluorodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F22/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHQIXJDBIHMLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F22 | |
Record name | Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-docosafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872298 | |
Record name | Perfluorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [CHEMINFO] | |
Record name | Perfluoro compounds, C5-18 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoro compounds, C5-18 | |
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URL | https://haz-map.com/Agents/6594 | |
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Boiling Point |
Boil only slightly higher than noble gases of similar molecular weight. /Fluorine compounds, organic (aliphatic)/ | |
Record name | PERFLUORO COMPOUNDS, C5-18 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7101 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Poor solvents for all materials except for those with low cohesive energies, such as gases and other PFCs. ... practically insoluble in water and only slightly soluble in hydrocarbons. /Fluorine compounds, organic (aliphatic)/ | |
Record name | PERFLUORO COMPOUNDS, C5-18 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7101 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Perfluorooctanoic acid (PFOA), induces apoptosis in human HepG2 cells in a dose- and time-dependent manner. In this study the involvement of reactive oxygen species (ROS), mitochondria, and caspase-9 in PFOA-induced apoptosis was studied. Treatment with 200 and 400 M PFOA caused a dramatic increase in the cellular content of superoxide anions and hydrogen peroxide after 3 h. Measurement of the mitochondrial transmembrane potential after PFOA treatment showed a dissipation of mitochondrial transmembrane potential at 3 hr. Caspase-9 activation was seen at 5 h after treatment with 200 M PFOA. In order to evaluate the importance of these events in PFOA-induced apoptosis, cells were cotreated with PFOA and N-acetylcysteine (NAC), a precursor of glutathione, or Cyclosporin A (CsA), an inhibitor of mitochondrial permeability transition pore (MPT pore). NAC reduced mitochondrial transmembrane potential dissipation, caspase 9 activation, and apoptosis, indicating a role for PFOA-induced ROS. In addition, CsA also reduced mitochondrial transmembrane potential dissipation, caspase 9 activation, and apoptosis, indicating a role for PFOA-induced opening of the MPT pore. | |
Record name | PERFLUORO COMPOUNDS, C5-18 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7101 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
307-45-9, 86508-42-1 | |
Record name | Perfluorodecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Perfluorodecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluoro compounds, C5-18 | |
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URL | https://comptox.epa.gov/dashboard/DTXSID90872298 | |
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Record name | Perfluoro compounds, C5-18 | |
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Record name | Perfluorodecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUORODECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JRN70Y38I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | PERFLUORO COMPOUNDS, C5-18 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7101 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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